4-(2-(Chloromethyl)pentyl)thiazole

Medicinal chemistry Lipophilicity ADME prediction

4-(2-(Chloromethyl)pentyl)thiazole (CAS 1483019-91-5, C₉H₁₄ClNS, MW 203.73 g/mol) is a disubstituted 1,3-thiazole that carries a reactive chloromethyl group and a branched pentyl chain at the 4‑position of the ring. It belongs to the privileged thiazole scaffold class that is widely exploited in medicinal chemistry and agrochemical discovery, yet its non‑symmetrical substitution pattern – combining a primary alkyl chloride handle with a lipophilic hydrocarbon tail – distinguishes it from the simpler, symmetric 2‑chloromethyl‑ or 4‑chloromethyl‑thiazole intermediates that dominate the patent and supply‑chain landscape.

Molecular Formula C9H14ClNS
Molecular Weight 203.73 g/mol
Cat. No. B13521922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Chloromethyl)pentyl)thiazole
Molecular FormulaC9H14ClNS
Molecular Weight203.73 g/mol
Structural Identifiers
SMILESCCCC(CC1=CSC=N1)CCl
InChIInChI=1S/C9H14ClNS/c1-2-3-8(5-10)4-9-6-12-7-11-9/h6-8H,2-5H2,1H3
InChIKeyNVEJQWJWJHKIFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-(Chloromethyl)pentyl)thiazole – A Non‑Symmetrical, Lipophilic Thiazole Building Block for Targeted Synthesis


4-(2-(Chloromethyl)pentyl)thiazole (CAS 1483019-91-5, C₉H₁₄ClNS, MW 203.73 g/mol) is a disubstituted 1,3-thiazole that carries a reactive chloromethyl group and a branched pentyl chain at the 4‑position of the ring [1]. It belongs to the privileged thiazole scaffold class that is widely exploited in medicinal chemistry and agrochemical discovery, yet its non‑symmetrical substitution pattern – combining a primary alkyl chloride handle with a lipophilic hydrocarbon tail – distinguishes it from the simpler, symmetric 2‑chloromethyl‑ or 4‑chloromethyl‑thiazole intermediates that dominate the patent and supply‑chain landscape [2]. This compound is supplied exclusively as a research‑grade intermediate (typical purity ≥98%) and is not intended for direct therapeutic or veterinary use .

Why 4-(2-(Chloromethyl)pentyl)thiazole Cannot Be Replaced by Simple Chloromethyl‑Thiazoles


The most frequently stocked chloromethyl‑thiazole alternatives – 2‑(chloromethyl)thiazole, 4‑(chloromethyl)thiazole, and 2‑chloro‑5‑(chloromethyl)thiazole – are compact, low‑molecular‑weight intermediates that lack the steric bulk and modulated lipophilicity conferred by a branched pentyl chain [1]. As a consequence, their physicochemical profiles (logP, aqueous solubility, membrane partitioning) and their reactivity in SN2‑based library syntheses differ markedly from those of 4‑(2‑(chloromethyl)pentyl)thiazole [2]. In scaffold‑hopping or lead‑optimisation programmes that require a specific vector for alkyl‑chain extension, direct substitution with a simple chloromethyl‑thiazole would alter both the spatial orientation of downstream substituents and the overall ADME‑predictive parameters (e.g., logD₇.₄, PSA, rotatable bonds), potentially invalidating the SAR hypothesis under investigation [3]. The quantitative evidence below demonstrates exactly where these differences become procurement‑relevant.

Quantitative Differentiation of 4-(2-(Chloromethyl)pentyl)thiazole from Its Closest Analogues


Computed Lipophilicity (XLogP3): A >600‑Fold Increase Over 4‑(Chloromethyl)thiazole

The PubChem‑computed XLogP3 for 4‑(2‑(chloromethyl)pentyl)thiazole is 3.5 [1], whereas 4‑(chloromethyl)‑1,3‑thiazole (CAS 3364-76-9) has an experimentally derived LogP of 0.71 . The difference of +2.8 log units corresponds to an approximately 630‑fold increase in octanol‑water partition coefficient, placing the target compound firmly in the ‘moderately lipophilic’ range while the simplest comparator remains ‘hydrophilic’. This shift directly affects predicted membrane permeability and non‑specific protein binding when the compound is used as a fragment or early‑stage lead.

Medicinal chemistry Lipophilicity ADME prediction

Chloromethyl Reactivity: Validated SN2 Handle in Patented Agrochemical Intermediates

The chloromethyl group on 4‑(2‑(chloromethyl)pentyl)thiazole is a primary alkyl chloride that is structurally analogous to the reactive centre in 2‑chloro‑5‑(chloromethyl)thiazole, a key intermediate used in the manufacture of neonicotinoid insecticides and acaricides [1][2]. In the patent literature, 2‑chloro‑5‑(chloromethyl)thiazole undergoes clean SN2 displacement with amines, thiolates, and cyanide under mild conditions (DMF, K₂CO₃, 60 °C, 2 h) to generate libraries of bioactive thiazoles [1]. The target compound retains this electrophilic chloromethyl centre while offering a distinct alkyl‑chain vector, enabling the synthesis of analogues that are not accessible from the simpler 5‑chloromethyl intermediate.

Organic synthesis Agrochemical intermediates Nucleophilic substitution

Antimicrobial SAR: Chloromethyl Substitution on 2,4‑Disubstituted Thiazoles Confers Selective Gram‑Positive Activity

In a conference‑presented SAR study of 2,4‑disubstituted thiazoles, compounds bearing a chloromethyl substituent at the 4‑position exhibited selective in‑vitro activity against Bacillus subtilis (a Gram‑positive model organism) with MIC values of 62.5 µg mL⁻¹ for the racemate and 125 µg mL⁻¹ for the purified (R)‑enantiomer [1]. In contrast, the same study reported that carboxyl‑ and ethoxyoxoethyl‑substituted analogues were essentially inactive against this strain, demonstrating that the chloromethyl group drives a distinct antimicrobial selectivity profile within the 2,4‑disubstituted thiazole series.

Antimicrobial SAR Gram-positive bacteria Bacillus subtilis

Commercial Purity Benchmark: ≥98% HPLC Purity as Supplied by Two Independent Vendors

Two independent chemical suppliers, ChemScene (Cat. CS-0297084) and Leyan (Cat. 1367754) , list 4‑(2‑(chloromethyl)pentyl)thiazole with a guaranteed minimum purity of ≥98% as determined by HPLC. This specification meets or exceeds the typical ≥95%–97% purity range commonly offered for research‑grade chloromethyl‑thiazole building blocks such as 2‑(chloromethyl)thiazole hydrochloride and 4‑(chloromethyl)thiazole hydrochloride , providing procurement confidence that the compound can be used directly in parallel synthesis or biological assays without additional purification.

Chemical procurement Purity specification Quality control

Rotatable Bond Count and Topological PSA: Same Polarity Footprint as 4‑(Chloromethyl)thiazole Despite Increased MW

Both 4‑(2‑(chloromethyl)pentyl)thiazole and the minimalist analogue 4‑(chloromethyl)‑1,3‑thiazole share an identical topological polar surface area (TPSA) of 41.1 Ų [1]. However, the target compound carries five rotatable bonds (vs. one for 4‑(chloromethyl)thiazole) and a molecular weight of 203.73 g mol⁻¹ (vs. 133.60 g mol⁻¹) [1]. This combination – preserved low TPSA with elevated molecular weight and flexibility – is characteristic of orally bioavailable, CNS‑penetrant leads that require sufficient lipophilicity to cross lipid bilayers while maintaining a polar surface area below the 140 Ų threshold for blood‑brain barrier penetration [2].

Physicochemical profiling Drug-likeness Lead optimisation

Recommended Application Scenarios for 4-(2-(Chloromethyl)pentyl)thiazole Based on Quantitative Differentiation


Agrochemical Lead Generation: Neonicotinoid and Acaricide Scaffold Extension

The chloromethyl group of 4‑(2‑(chloromethyl)pentyl)thiazole mimics the reactive centre of 2‑chloro‑5‑(chloromethyl)thiazole, a proven intermediate in the synthesis of insecticidally active thiazole derivatives [1][2]. By replacing the 5‑chloromethyl‑thiazole core with the 4‑(2‑(chloromethyl)pentyl) variant, agrochemical discovery teams can generate patent‑differentiated analogues that retain the validated SN2‑displacement chemistry while exploring a distinct alkyl‑chain vector that may impart improved cuticular penetration or altered target‑site binding in pest species.

Gram‑Positive Antibacterial Fragment Screening

The class‑level SAR evidence shows that chloromethyl‑bearing 2,4‑disubstituted thiazoles exhibit selective antibacterial activity against Bacillus subtilis (MIC 62.5–125 µg mL⁻¹), whereas carboxyl‑ and ethoxyoxoethyl‑substituted analogues are inactive [1]. Investigators pursuing fragment‑based or phenotypic screening against Gram‑positive pathogens (including MRSA and VRSA, where the thiazole scaffold has already demonstrated potent activity [2]) can use 4‑(2‑(chloromethyl)pentyl)thiazole as a pre‑validated starting point that already carries the activity‑conferring chloromethyl motif.

CNS‑Penetrant Library Synthesis Using Lipophilic Thiazole Cores

With a computed XLogP3 of 3.5 and a topological polar surface area of only 41.1 Ų, 4‑(2‑(chloromethyl)pentyl)thiazole sits within the favourable physicochemical space for blood‑brain barrier penetration (TPSA < 140 Ų, logP between 1 and 5) [1][2]. The chloromethyl handle allows rapid diversification into amine, thioether, or nitrile derivatives [3], making this compound an ideal core scaffold for the construction of CNS‑targeted compound libraries where both passive permeability and synthetic tractability are critical.

Parallel Medicinal Chemistry: One‑Step Diversification of a High‑Purity Building Block

Supplied at ≥98% purity by two independent vendors [1][2], 4‑(2‑(chloromethyl)pentyl)thiazole can be used directly in high‑throughput parallel synthesis without pre‑purification. The primary alkyl chloride undergoes SN2 reactions with a wide range of nucleophiles under mild conditions (DMF, base, 60 °C) [3], enabling the rapid generation of 96‑ or 384‑well plate libraries for screening campaigns. The guaranteed purity specification minimises the risk of cross‑contamination and side‑product interference in subsequent biological assays.

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